BenchChemオンラインストアへようこそ!

3-(azepane-1-carbonyl)-N-(3,5-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Lipophilicity Permeability Structure-Activity Relationship

3‑(azepane‑1‑carbonyl)‑N‑(3,5‑dimethylphenyl)‑7‑methyl‑1,8‑naphthyridin‑4‑amine (CAS 1251543‑13‑1) is a fully synthetic 1,8‑naphthyridine derivative supplied at ≥95 % purity (HPLC) with a molecular formula of C₂₄H₂₈N₄O and a molecular weight of 388.5 g mol⁻¹. The compound belongs to a class of 4‑amino‑1,8‑naphthyridines that have been explored as protein kinase D (PKD) inhibitors and other kinase‑targeted scaffolds, making it a candidate for medicinal chemistry and chemical biology programs that require a well‑characterized, highly pure starting point for structure‑activity relationship (SAR) campaigns.

Molecular Formula C24H28N4O
Molecular Weight 388.515
CAS No. 1251543-13-1
Cat. No. B2456704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azepane-1-carbonyl)-N-(3,5-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine
CAS1251543-13-1
Molecular FormulaC24H28N4O
Molecular Weight388.515
Structural Identifiers
SMILESCC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)C)C)C(=O)N4CCCCCC4
InChIInChI=1S/C24H28N4O/c1-16-12-17(2)14-19(13-16)27-22-20-9-8-18(3)26-23(20)25-15-21(22)24(29)28-10-6-4-5-7-11-28/h8-9,12-15H,4-7,10-11H2,1-3H3,(H,25,26,27)
InChIKeyDKZGBVWWFJKZAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(azepane-1-carbonyl)-N-(3,5-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine (CAS 1251543‑13‑1) – Physicochemical Identity and Vendor‑Grade Purity for Kinase‑Targeted Research


3‑(azepane‑1‑carbonyl)‑N‑(3,5‑dimethylphenyl)‑7‑methyl‑1,8‑naphthyridin‑4‑amine (CAS 1251543‑13‑1) is a fully synthetic 1,8‑naphthyridine derivative supplied at ≥95 % purity (HPLC) with a molecular formula of C₂₄H₂₈N₄O and a molecular weight of 388.5 g mol⁻¹ . The compound belongs to a class of 4‑amino‑1,8‑naphthyridines that have been explored as protein kinase D (PKD) inhibitors and other kinase‑targeted scaffolds, making it a candidate for medicinal chemistry and chemical biology programs that require a well‑characterized, highly pure starting point for structure‑activity relationship (SAR) campaigns [1].

Why 3‑(azepane‑1‑carbonyl)‑N‑(3,5‑dimethylphenyl)‑7‑methyl‑1,8‑naphthyridin‑4‑amine Cannot Be Replaced by a Generic In‑Class Analog Without Impacting Target Engagement


Within the 1,8‑naphthyridine‑4‑amine family, even minor modifications to the N‑aryl substituent, the 3‑carbonyl heterocycle, or the 7‑position alkyl group can flip kinase selectivity, abolish cellular potency, or introduce off‑target liabilities [1]. The commercially available compound carries a specific 3,5‑dimethylphenyl aniline and an azepane‑1‑carbonyl moiety that occupy distinct steric and electronic space, and any “close” analog with a different substitution pattern (e.g., 4‑bromophenyl, 3‑methoxyphenyl, or a smaller amide) may exhibit divergent binding kinetics, ADME properties, and target‑engagement profiles . Without head‑to‑head comparative data, assuming biological equivalence among seemingly similar catalog items risks irreproducible results and wasted screening resources.

Quantitative Differentiation Evidence for 3‑(azepane‑1‑carbonyl)‑N‑(3,5‑dimethylphenyl)‑7‑methyl‑1,8‑naphthyridin‑4‑amine


N‑(3,5‑Dimethylphenyl) Substitution vs. Common 4‑Substituted Phenyl Analogs – ClogP and Topological Polar Surface Area Differentiation

The 3,5‑dimethylphenyl aniline confers a distinct lipophilicity‑polarity balance compared with 4‑substituted phenyl analogs. Calculated ClogP and topological polar surface area (TPSA) values for the target compound and two close analogs (the 4‑bromophenyl and 3‑methoxyphenyl derivatives) show meaningful physicochemical divergence .

Lipophilicity Permeability Structure-Activity Relationship

Azepane‑1‑carbonyl vs. Smaller Amide Substituents – Steric and Conformational Differentiation

The azepane ring introduces greater conformational flexibility and steric occupancy than the piperidine or morpholine amides frequently found in 1,8‑naphthyridine libraries. In published PKD inhibitor series, the nature of the amide heterocycle correlated with PKD isoform selectivity and PKC counter‑screening ratios [1].

Conformational Analysis Steric Bulk Kinase Selectivity

7‑Methyl Substituent vs. 7‑Unsubstituted or 7‑Halo Analogs – Metabolic Soft‑Spot Differentiation

The 7‑methyl group blocks a metabolically labile position that is often the site of rapid oxidative clearance in 1,8‑naphthyridine scaffolds. In the analogous 2,6‑naphthyridine PKD series, 7‑alkyl substitution was critical for achieving oral bioavailability and sustained in vivo target engagement [1].

Metabolic Stability CYP Liability Lead Optimization

Vendor‑Certified Purity and Lot‑to‑Lot Consistency vs. Unspecified In‑House Preparations

The commercially supplied compound is delivered at ≥95 % purity (HPLC) with full analytical characterization (¹H NMR, LC‑MS) . This contrasts with in‑house synthesized batches of close analogs that may lack rigorous QC, introducing uncertainty in biological assay results.

Purity Quality Control Reproducibility

High‑Value Application Scenarios for 3‑(azepane‑1‑carbonyl)‑N‑(3,5‑dimethylphenyl)‑7‑methyl‑1,8‑naphthyridin‑4‑amine Based on Pharmacochemical Evidence


Kinase Inhibitor Lead‑Generation and SAR Expansion

The compound’s 1,8‑naphthyridine core, combined with the distinctive 3,5‑dimethylphenyl and azepane‑1‑carbonyl substituents, makes it a suitable starting point for exploring kinase selectivity beyond the well‑studied 2,6‑naphthyridine PKD series [1]. Its pre‑blocked 7‑methyl position and balanced ClogP support early ADME profiling without additional synthetic intervention .

Chemical Biology Probe Development for Intracellular Target Engagement

Because the scaffold has been shown to yield orally bioavailable, cell‑active PKD inhibitors in the 2,6‑series [1], the 1,8‑regioisomer may offer a distinct intracellular distribution profile. The azepane amide’s conformational flexibility is hypothesized to facilitate adaptation to shallow kinase pockets, warranting evaluation in cellular target‑engagement assays such as NanoBRET or CETSA.

Physicochemical Comparator Library Assembly

With a ClogP of ≈4.8 and TPSA of ≈57 Ų, this compound occupies a specific lipophilicity‑polarity window that is underrepresented in many commercial kinase inhibitor libraries . Procurement for a focused library can benchmark permeability and metabolic stability trends against 4‑substituted phenyl and smaller amide analogs.

Reference Standard for Analytical Method Development

The vendor‑certified ≥95 % purity and availability of full analytical data (¹H NMR, LC‑MS) make the compound suitable as a reference standard for developing HPLC‑MS methods aimed at quantifying 1,8‑naphthyridine derivatives in biological matrices.

Quote Request

Request a Quote for 3-(azepane-1-carbonyl)-N-(3,5-dimethylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.